2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine

Description

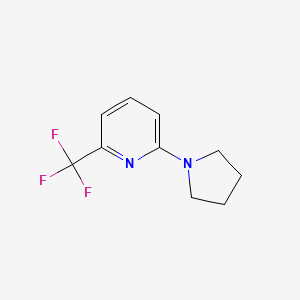

2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a pyrrolidine ring and at the 6-position with a trifluoromethyl (-CF₃) group. The pyrrolidine moiety introduces a five-membered saturated nitrogen ring, while the -CF₃ group enhances electron-withdrawing properties and lipophilicity.

Properties

IUPAC Name |

2-pyrrolidin-1-yl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-9(14-8)15-6-1-2-7-15/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMBJBIQNQPWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative with pyrrolidine. One common method is the reaction of 2-chloro-6-(trifluoromethyl)pyridine with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microfluidic reactors can be employed to achieve precise control over reaction conditions, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like lithium aluminum hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Agrochemical Applications

The agrochemical industry has seen significant utilization of trifluoromethylpyridine derivatives, including 2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine, primarily in the development of herbicides, fungicides, and insecticides.

Key Applications:

- Herbicides: Compounds containing the trifluoromethyl group are often more effective in controlling weeds due to their enhanced lipophilicity and biological activity. For instance, fluazifop-butyl, a well-known herbicide, incorporates a trifluoromethylpyridine structure and has been shown to exhibit superior herbicidal activity against various grass weeds .

- Fungicides: The compound is also utilized in the synthesis of fungicides like fluazinam, which disrupts cellular respiration in fungi. The incorporation of trifluoromethyl groups enhances the efficacy of these agents compared to traditional compounds .

Table 1: Agrochemical Products Derived from Trifluoromethylpyridine

| Product Name | Type | Active Ingredient | Application Area |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | This compound | Grass weed control |

| Fluazinam | Fungicide | Trifluoromethyl-substituted pyridine | Crop protection |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine | Pest control in agriculture |

Pharmaceutical Applications

In the pharmaceutical sector, this compound is being explored for its potential as an active pharmaceutical ingredient (API) due to its unique structural characteristics that enhance biological activity.

Key Applications:

- Antiviral Agents: Compounds containing the trifluoromethylpyridine structure are being investigated for their antiviral properties. For example, tipranavir, an HIV protease inhibitor, features a similar structural motif and demonstrates significant efficacy against HIV .

- Antitumor Agents: There is ongoing research into the use of trifluoromethylpyridines in developing antitumor drugs. The presence of fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of these compounds, making them suitable candidates for cancer therapy .

Table 2: Pharmaceutical Compounds Featuring Trifluoromethylpyridine

| Compound Name | Indication | Mechanism of Action |

|---|---|---|

| Tipranavir | HIV | Inhibition of HIV protease |

| Ongoing Clinical Trials | Various Antivirals/Antitumors | Targeting specific cellular pathways |

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

- Electrophilicity: The presence of fluorine enhances the electrophilic character of the pyridine ring, facilitating nucleophilic attack by biological targets.

- Lipophilicity: The trifluoromethyl group increases lipophilicity, improving membrane permeability and bioavailability.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of trifluoromethylpyridine derivatives in both agricultural and medical applications:

- Research conducted by Tsukamoto and Nakamura emphasizes that approximately 40% of pharmaceutical compounds contain fluorine, with a significant portion incorporating trifluoromethyl structures due to their favorable properties .

- A review article discusses various synthesis methods for producing derivatives like this compound, showcasing its versatility as a building block in drug discovery .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the trifluoromethyl group can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional attributes of 2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine are compared below with key analogs, focusing on substituents, synthesis, physicochemical properties, and applications.

Structural Analogs and Substituent Variations

Table 1: Substituent Comparison and Key Properties

| Compound Name | Substituents (Pyridine Position) | Molecular Weight | Synthesis Method | Key Applications/Properties | Reference |

|---|---|---|---|---|---|

| This compound | 2-pyrrolidine, 6-CF₃ | 232.22 (calc) | Likely nucleophilic substitution of 2-fluoro precursor (similar to [1]) | Pharmaceutical intermediate | [1, 14] |

| 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine (6h) | 2-pyrazole, 6-CF₃ | 362.14 | 180°C, 2h, acetonitrile, silica gel chromatography | DHODH inhibitor (bioactivity) | [1] |

| (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone | 3-CO-pyrrolidine, 2-Cl, 6-CF₃ | N/A | Not specified | Potential agrochemical intermediate | [14] |

| 2-(Piperidin-1-yl)-6-(pyrrolidin-1-yl)pyridine | 2-piperidine (6-membered ring), 6-pyrrolidine | 231.33 | Methoxypyridine + amine, 79% yield | Model compound for ligand design | [8] |

| 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine | 3-allyl, 2-F, 6-pyrrolidine | 236.27 (calc) | Not specified | Functionalized pyridine derivative | [7] |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | 2-pyrrolidine, 6-F, 3-CH₂OH | 196.22 | Commercial synthesis (catalog listing) | Solubility modifier | [5, 9] |

Key Observations :

- Substituent Effects: The trifluoromethyl group at the 6-position enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic protein pockets . Pyrrolidine vs. Halogen Substitution: Compounds with 2-fluoro (e.g., 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine) exhibit increased lipophilicity and altered electronic profiles compared to the target compound’s 2-pyrrolidine substituent .

- Synthetic Methods :

- The target compound’s synthesis likely mirrors methods used for 6h (), where 2-fluoro-6-(trifluoromethyl)pyridine undergoes nucleophilic substitution with pyrrolidine under heating. In contrast, 2-(piperidin-1-yl)-6-(pyrrolidin-1-yl)pyridine is synthesized via methoxy displacement under milder conditions .

Table 2: Property Comparison

| Compound Name | LogP (Predicted) | Solubility | Bioactivity Notes | Reference |

|---|---|---|---|---|

| This compound | 2.8 | Low aqueous | Intermediate for kinase inhibitors | [14] |

| Compound 6h | 3.5 | Moderate (DMSO) | DHODH inhibition (IC₅₀ = 0.1 µM) | [1] |

| (2-Chloro-6-CF₃-pyridin-3-yl)(pyrrolidin-1-yl)methanone | 3.2 | Low | Agrochemical candidate (patent activity) | [14] |

| 2-(Piperidin-1-yl)-6-(pyrrolidin-1-yl)pyridine | 2.1 | High | No reported bioactivity | [8] |

Key Observations :

- Lipophilicity : The trifluoromethyl group elevates LogP values across analogs, enhancing membrane permeability but reducing aqueous solubility .

- Bioactivity: Pyrazole-substituted analogs (e.g., 6h) show pronounced enzyme inhibition, while the target compound’s bioactivity remains inferred from structural similarity .

Biological Activity

2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structure, which includes a pyridine ring substituted with a pyrrolidine group and a trifluoromethyl (CF₃) group. This combination is known to enhance the biological activity and stability of compounds, making them potential candidates for various pharmacological applications.

The molecular formula of this compound is C₁₀H₁₁F₃N₂. The trifluoromethyl group is particularly noteworthy for its ability to influence lipophilicity and metabolic stability, which can enhance the compound's absorption and efficacy in biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential antagonist for the transient receptor potential vanilloid 1 (TRPV1) channel. This receptor is involved in pain sensation and inflammatory responses, making it a target for analgesic drug development.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of similar compounds, providing insights into the potential activity of this compound:

- TRPV1 Antagonism : A study on structurally related compounds demonstrated that modifications in the pyridine structure can lead to varying degrees of TRPV1 antagonism. Compounds with similar substitutions showed high binding affinities (K_i values as low as 0.1 nM), indicating that this compound could exhibit comparable or enhanced activity .

- Analgesic Effects : In vivo studies using other pyridine derivatives have shown significant analgesic effects in neuropathic pain models. These studies often report reductions in pain responses associated with TRPV1 activation, suggesting that similar effects could be anticipated for this compound .

Comparative Analysis

To understand the unique properties of this compound, it's useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Pyrrolidin-1-yl)pyridine | Pyrrolidine at 2-position | Lacks trifluoromethyl group |

| 6-(Trifluoromethyl)pyridin-2(1H)-one | Trifluoromethyl at 6-position | Contains a carbonyl instead of pyrrolidine |

| 4-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl | Different functional group properties |

This table highlights how the trifluoromethyl substitution and the presence of a pyrrolidine ring contribute to the distinct biological profile of this compound.

Future Directions

Given the promising biological activity observed in related compounds, further research is warranted to elucidate the specific mechanisms by which this compound interacts with biological targets. Investigating its pharmacokinetics, toxicity profile, and potential therapeutic applications in pain management could pave the way for new drug development.

Q & A

Q. Basic

- NMR : 1H NMR identifies pyrrolidinyl protons (δ 1.8–2.2 ppm for N-CH2, δ 3.3–3.7 ppm for CH2N) and pyridine ring protons (δ 7.5–8.5 ppm). 19F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .

- LCMS : High-resolution LCMS confirms molecular weight (e.g., [M+H]+ expected at ~247.1 g/mol) and detects impurities .

- HPLC : Retention time comparison with standards validates purity, as demonstrated in protocols using C18 columns and acetonitrile/water gradients .

How should researchers address discrepancies in reported reaction yields for similar compounds?

Q. Advanced

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times dynamically.

- Source variability : Ensure starting materials (e.g., 2-chloro-6-(trifluoromethyl)pyridine) are anhydrous, as trace moisture can hydrolyze intermediates .

- Byproduct analysis : LCMS or GC-MS can identify side products (e.g., over-alkylation or ring-opening), guiding solvent or stoichiometry adjustments .

What electronic effects arise from the trifluoromethyl and pyrrolidinyl substituents on the pyridine ring?

Q. Basic

- Trifluoromethyl : Strong electron-withdrawing effect (-I) deactivates the pyridine ring, reducing electrophilic substitution at the 4-position.

- Pyrrolidinyl : Electron-donating (+N-effect) activates the ring at the 3- and 5-positions, favoring regioselective functionalization. Computational studies (DFT) predict enhanced nucleophilic reactivity at the 4-position due to these opposing effects .

What strategies enhance intermediate stability during multi-step synthesis?

Q. Advanced

- Protective groups : Use tert-butyldimethylsilyl (TBS) or Boc groups to shield reactive sites, as seen in silyl-protected intermediates .

- Inert conditions : Nitrogen atmospheres prevent oxidation of amine intermediates .

- Low-temperature quenching : Halogenated solvents (e.g., DCM) at -20°C stabilize sensitive intermediates before purification .

How is compound purity validated post-synthesis?

Q. Basic

- HPLC : Purity >95% is confirmed using reverse-phase columns and UV detection at 254 nm .

- Melting point : Sharp melting ranges (e.g., 120–122°C) indicate crystallinity and homogeneity.

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .

What computational methods predict the compound’s reactivity or bioactivity?

Q. Advanced

- Molecular docking : Models interactions with biological targets (e.g., enzymes), leveraging PubChem’s 3D conformer data to assess binding affinity .

- DFT calculations : Predict regioselectivity in substitutions by analyzing Fukui indices and frontier molecular orbitals .

- MD simulations : Study solvation effects and stability in physiological conditions .

What are key applications in pharmaceutical research?

Q. Basic

- Enzyme inhibition : The pyrrolidinyl group’s basicity and trifluoromethyl’s lipophilicity make it a candidate for kinase or protease inhibitors .

- Ligand design : Acts as a σ1 receptor ligand due to its rigid pyridine core and substituent flexibility .

How to resolve overlapping NMR signals from similar substituents?

Q. Advanced

- 2D NMR : HSQC and HMBC correlate 1H-13C signals, distinguishing pyrrolidinyl CH2 groups from pyridine protons .

- Variable temperature NMR : Heating to 50°C sharpens broadened signals caused by restricted pyrrolidinyl rotation .

- Deuterated solvents : DMSO-d6 or CDCl3 reduce solvent interference in crowded spectral regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.